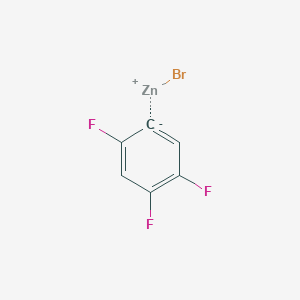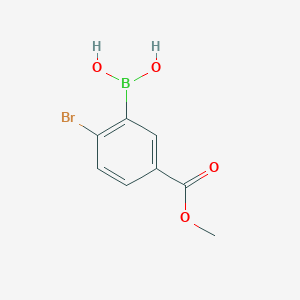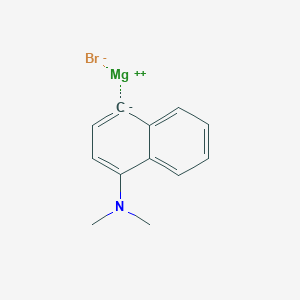
(2,4,5-Trifluorophenyl)zinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4,5-Trifluorophenyl)zinc bromide is an organozinc compound with the molecular formula C6H2BrF3Zn. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling . This compound is typically supplied as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds .
準備方法
Synthetic Routes and Reaction Conditions
(2,4,5-Trifluorophenyl)zinc bromide can be synthesized through the reaction of 2,4,5-trifluorophenyl bromide with zinc in the presence of a suitable solvent like THF . The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
C6H2BrF3+Zn→C6H2BrF3Zn
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
化学反応の分析
Types of Reactions
(2,4,5-Trifluorophenyl)zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling . It can also participate in other types of reactions such as oxidative addition and transmetalation.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and bases like potassium carbonate.
Oxidative Addition: This reaction involves the addition of the organozinc compound to a metal center, often facilitated by a catalyst.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学的研究の応用
(2,4,5-Trifluorophenyl)zinc bromide has a wide range of applications in scientific research:
作用機序
The mechanism of action of (2,4,5-Trifluorophenyl)zinc bromide in cross-coupling reactions involves several key steps:
Oxidative Addition: The organozinc compound reacts with a palladium catalyst, forming a palladium-aryl complex.
Transmetalation: The aryl group is transferred from the zinc to the palladium center.
Reductive Elimination: The palladium-aryl complex reacts with another aryl group, forming the final biaryl product and regenerating the palladium catalyst.
類似化合物との比較
Similar Compounds
(2,4,5-Trifluorobenzyl bromide): Another organofluorine compound used in organic synthesis.
(3,4,5-Trifluorophenyl)boronic acid: Used in similar cross-coupling reactions but involves boron instead of zinc.
Uniqueness
(2,4,5-Trifluorophenyl)zinc bromide is unique due to its high reactivity and versatility in forming carbon-carbon bonds. Its use in Suzuki-Miyaura coupling reactions is particularly notable for its mild reaction conditions and functional group tolerance .
特性
IUPAC Name |
bromozinc(1+);1,2,4-trifluorobenzene-5-ide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F3.BrH.Zn/c7-4-1-2-5(8)6(9)3-4;;/h2-3H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJNWBYPGWRTSI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=[C-]C(=CC(=C1F)F)F.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-acetamido-2-[[6-[5-acetamido-6-[2-[[6-[5-acetamido-6-[5-acetamido-6-(2-azidoethoxy)-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-[3-[3-acetamido-5-[6-[[5-acetamido-2-carboxy-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B6302326.png)

![8-Butyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6302340.png)





